molecular formula C72H84N8O12S4 B1417369 Sulforhodamine 101 cadaverine CAS No. 203866-87-9

Sulforhodamine 101 cadaverine

Cat. No. B1417369
M. Wt: 1381.8 g/mol
InChI Key: WNCWCKPLSRPVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulforhodamine 101 cadaverine is a fluorescent transglutamase substrate containing cadaverine . It is used to enhance the reaction of the transglutamase enzyme, where certain glutamine residues can be replaced with an aliphatic amine to form a labeled glutamine amide .


Molecular Structure Analysis

The empirical formula of Sulforhodamine 101 cadaverine is C36H42N4O6S2 . Its molecular weight is 690.87 .


Chemical Reactions Analysis

Sulforhodamine 101 cadaverine is a fluorescent transglutamase substrate containing cadaverine . It enhances the reaction of the transglutamase enzyme, where certain glutamine residues can be replaced with an aliphatic amine to form a labeled glutamine amide .

Scientific Research Applications

Astrocyte Identification and Brain Structure Analysis

Sulforhodamine 101 (SR101) is prevalently utilized for the identification of astrocytes. It has been revealed that SR101's labeling mechanism is complex and its effectiveness in labeling varies across different brain regions. Notably, the thyroid hormone transporter OATP1C1 has been identified as the SR101-uptake transporter in hippocampus and cortex, shedding light on the labeling mechanism of SR101 in these areas (Schnell et al., 2013). Additionally, SR101 has been shown to efficiently and specifically label EGFP-expressing astrocytes in the hippocampus, indicating its active transportation into these cells. The findings suggest a potential involvement of organic anion transport polypeptides in the uptake process (Schnell et al., 2012).

Glioma Research

In glioma research, SR101 has been instrumental due to its capability to differentiate astrocytic tumor cells from lymphoma cells, providing a valuable tool in studying astrocytoma. The dye labels a significant percentage of astrocytoma cells, thereby aiding in the visualization of tumor margins and potentially offering applications in clinical settings (Georges et al., 2014).

Cytotoxicity Screening

The sulforhodamine B (SRB) assay, which utilizes SR101, serves as a robust method for cell density determination. This assay, based on cellular protein content measurement, offers an efficient and cost-effective means for cytotoxicity screening of compounds, especially for adherent cells. Its high sensitivity and capacity to handle numerous samples make it a valuable tool in the field of cytotoxicity screening (Vichai & Kirtikara, 2006).

Controlled Release Delivery Systems

In the domain of controlled release delivery systems, SR101 has been utilized in the creation of supramolecular assemblies responsive to visible light. These assemblies are capable of controlled release of cargo molecules, offering new avenues in the field of drug delivery and material sciences (Knežević et al., 2011).

Drug Delivery and Skin Permeability Studies

SR101 has played a significant role in studies related to drug delivery and skin permeability. For instance, it has been used to understand lateral diffusion within human sclera, offering insights valuable for treatments requiring access to the posterior segment of the eye (Jiang et al., 2006). Furthermore, it has contributed to the understanding of microinfusion processes through hollow microneedles into the skin, paving the way for optimized drug delivery protocols (Martanto et al., 2006).

Safety And Hazards

Sulforhodamine 101 cadaverine may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

A recent study has reported the synthesis of a sulfonamide derivative of Sulforhodamine 101 (SR101) labeled with 18F, namely SR101 N-(3-[18F]Fluoropropyl) sulfonamide ([18F]2B-SRF101), as a new agent for detecting astrocytosis . This development aims to overcome the difficulties previously described with Sulforhodamine 101 cadaverine .

properties

IUPAC Name

4-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C36H42N4O6S2/c37-14-2-1-3-15-38-47(41,42)25-12-13-26(31(22-25)48(43,44)45)32-29-20-23-8-4-16-39-18-6-10-27(33(23)39)35(29)46-36-28-11-7-19-40-17-5-9-24(34(28)40)21-30(32)36;37-14-2-1-3-15-38-47(41,42)25-12-13-31(48(43,44)45)28(22-25)32-29-20-23-8-4-16-39-18-6-10-26(33(23)39)35(29)46-36-27-11-7-19-40-17-5-9-24(34(27)40)21-30(32)36/h2*12-13,20-22,38H,1-11,14-19,37H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWCKPLSRPVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H84N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulforhodamine 101 cadaverine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DR Wilson, N Zhang, AL Silvers, MB Forstner… - European Journal of …, 2014 - Elsevier
… Alexa Fluor® 488 succinimdyl ester and sulforhodamine 101 cadaverine were acquired from Invitrogen (Grand Island, NY) and AnaSpec (Fremont, CA), respectively. 1,2-dipalmitoyl-sn-…
Number of citations: 70 www.sciencedirect.com
GH Gao, H Heo, JH Lee, DS Lee - Journal of Materials Chemistry, 2010 - pubs.rsc.org
… During polymerization, sulforhodamine 101 cadaverine (0.1 wt.% in the added raw materials) was dissolved in DMF and injected into the reaction system. The reaction was carried out …
Number of citations: 42 pubs.rsc.org
N Haberkorn, K Nilles, P Schattling, P Theato - Polymer Chemistry, 2011 - pubs.rsc.org
A new route for the fabrication of polymeric nanorods with functional moieties via post-modification of reactive nanorods is described. To this end reactive nanorods with a homogenous …
Number of citations: 11 pubs.rsc.org
N Haberkorn, K Nilles, P Schattling… - … Assisted Patterning of … - openscience.ub.uni-mainz.de
… The sulforhodamine 101 cadaverine (S101C) was imaged by excitation with the 543 nm line of a He/Ne laser. Fabrication of AAO. The templates were prepared by a two-‐step …
Number of citations: 2 openscience.ub.uni-mainz.de
SD Selaya - 2014 - search.proquest.com
The discovery of a method by which proteins of interest can selectively be labeled with a probe of choice intracellularly is a longstanding goal in chemical biology research. …
Number of citations: 2 search.proquest.com
W Jia, PS Gungor-Ozkerim, YS Zhang, K Yue, K Zhu… - Biomaterials, 2016 - Elsevier
… by reacting alginate with sulforhodamine 101 cadaverine (Tenova Pharmaceuticals, San … in 5 mL PBS, followed by the addition of sulforhodamine 101 cadaverine (1 mg), 1-ethyl-3-(3-…
Number of citations: 830 www.sciencedirect.com
G Quiñonero, J Gallo, A Carrasco, J Samitier… - 2023 - preprints.org
… To this solution, a solution of sulforhodamine 101 cadaverine (Quimigen; 1 mg, 200 L DMF) was added and thoroughly mixed. Then EDC (N-(3-Dimethylaminopropyl)-N′-…
Number of citations: 2 www.preprints.org
N Ritt, S Berger, E Wagner, R Zentel - ACS Applied Polymer …, 2020 - ACS Publications
… As a model component, TexasRed cadaverine (sulforhodamine 101 cadaverine) was utilized as an easily detectable fluorescent molecule for coamidation. DLS measurements show …
Number of citations: 7 pubs.acs.org
N Zhang - 2013 - search.proquest.com
… To facilitate fluorescence microscopic evaluation, PSA was conjugated to sulforhodamine 101 cadaverine. Use of identical imaging settings permited direct comparison of fluorescence …
Number of citations: 3 search.proquest.com
EP Oliveira, I Malysz-Cymborska, D Golubczyk… - Acta biomaterialia, 2019 - Elsevier
… Extrusion Blends of PEGTA, GelMa and Alginate (with sulforhodamine 101 cadaverine) Human umbilical vein endothelial cells (HUVEC) and mesenchymal stem cells Fluorescence …
Number of citations: 24 www.sciencedirect.com

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